2,2'-Anhydrouridine

説明

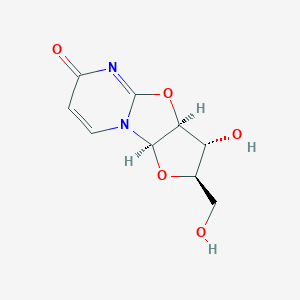

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c12-3-4-6(14)7-8(15-4)11-2-1-5(13)10-9(11)16-7/h1-2,4,6-8,12,14H,3H2/t4-,6-,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGITDASWNOAGG-CCXZUQQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)OC2=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315535 | |

| Record name | 2,2′-Anhydrouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3736-77-4 | |

| Record name | 2,2′-Anhydrouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3736-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclouridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04627 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,2′-Anhydrouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2R-(2α,3β,3aβ,9aβ)]-2,3,3a,9a-tetrahydro-3-hydroxy-(hydroxymethyl)-6H-furo[2',3':4,5]oxazolo[3,2-a]pyrimidin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-CYCLOURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9APX1AAR4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2'-Anhydrouridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2,2'-Anhydrouridine, a pivotal intermediate in the synthesis of various nucleoside analogs with therapeutic potential. This document details its chemical structure, physicochemical properties, and reactivity. Furthermore, it outlines key experimental protocols for its synthesis, purification, and characterization, and explores its role as an inhibitor of uridine phosphorylase within the pyrimidine salvage pathway.

Introduction

This compound, also known as O²,2'-cyclouridine, is a modified pyrimidine nucleoside that plays a significant role in medicinal chemistry and drug development. Its rigid bicyclic structure, formed by an ether linkage between the C2 of the uracil base and the C2' of the ribose sugar, makes it a valuable synthon for the stereoselective synthesis of a wide array of antiviral and anticancer nucleoside analogs. Understanding the chemical properties of this compound is crucial for its effective utilization in the design and synthesis of novel therapeutic agents. This guide aims to provide a detailed technical resource for researchers and professionals working in the field of nucleoside chemistry and drug discovery.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its core chemical and physical properties are summarized in the tables below.

General Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₀N₂O₅ | [2] |

| Molecular Weight | 226.19 g/mol | [2] |

| CAS Number | 3736-77-4 | [2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 239-240 °C | [1] |

| Boiling Point | 456.3 ± 55.0 °C (at 760 mmHg) | [] |

| Predicted pKa | 12.55 ± 0.40 | [4] |

Solubility

| Solvent | Solubility | Reference(s) |

| Water | Sparingly soluble | [4] |

| DMSO | Soluble | [] |

| Methanol | Moderately soluble | [4] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is complex due to the rigid bicyclic structure. A study on 2'-anhydronucleosides, including this compound, in DMSO and D₂O has been conducted to determine their conformation in solution.[5]

-

¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework of the molecule. Predicted and experimental spectra are available in databases such as PubChem.[6]

-

Mass Spectrometry: The mass spectrum of this compound would be expected to show the molecular ion peak. Fragmentation patterns of nucleosides typically involve cleavage of the glycosidic bond and fragmentation of the sugar and base moieties.[7]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the industrial preparation of this compound involves the dehydration of uridine.

Materials:

-

Uridine

-

Dimethylformamide (DMF) or Dimethylacetamide (DMA)

-

Sodium bicarbonate (NaHCO₃) or Potassium bicarbonate (KHCO₃)

-

Carbonic acid diester (e.g., diethyl carbonate)

-

Ethanol

-

Acetonitrile

Procedure:

-

Add uridine to anhydrous DMF or DMA.

-

Add a small amount of NaHCO₃ or KHCO₃.

-

Add carbonic acid diester as a dehydrating agent (molar ratio of 1.1-1.5 to uridine).

-

Heat the reaction mixture to 85-130 °C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material (uridine) is consumed.

-

After the reaction is complete, recover the solvent under reduced pressure.

-

To the residue, add a mixed solvent of ethanol and acetonitrile (e.g., 9:1 v/v).

-

Stir the mixture, which will cause the product to precipitate as a white solid.

-

Cool the mixture and filter to collect the crude product.

-

Purify the crude product by recrystallization from ethanol or methanol to obtain colorless crystals of this compound.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol or Methanol

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol or methanol.

-

If the solution is colored, a small amount of activated charcoal can be added and the solution heated briefly.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to promote crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Determination of Melting Point

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point (239-240 °C).

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid melts (the end of the melting range).

Kinetic Solubility Assay

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well filter plates

-

96-well UV-transparent plates

-

Plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Add a small volume of the DMSO stock solution to each well of a 96-well filter plate containing PBS (e.g., 5 µL stock to 95 µL PBS).

-

Seal the plate and shake at room temperature for a specified time (e.g., 2 hours).

-

Filter the solutions into a 96-well UV-transparent plate using a vacuum manifold.

-

Measure the absorbance of the filtrate at a predetermined wavelength using a plate reader.

-

Calculate the solubility based on a standard curve of known concentrations of this compound.

Reactivity and Applications

Inhibition of Uridine Phosphorylase

This compound and its derivatives are known inhibitors of uridine phosphorylase, a key enzyme in the pyrimidine salvage pathway.[8] This enzyme catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[9] By inhibiting this enzyme, the degradation of certain pyrimidine-based chemotherapeutic agents can be prevented, thereby enhancing their efficacy.

Caption: Inhibition of Uridine Phosphorylase by this compound in the pyrimidine salvage pathway.

Synthesis of Nucleoside Analogs

The strained anhydro bridge in this compound makes it susceptible to nucleophilic attack, allowing for the stereospecific introduction of various functional groups at the 2'-position of the ribose sugar. This reactivity is extensively utilized in the synthesis of antiviral and anticancer nucleoside analogs.

Caption: General workflow for the synthesis of nucleoside analogs from this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. It is incompatible with strong acids and bases.[4] It should be stored in a cool, dry place, away from incompatible materials. For long-term storage, it is recommended to keep it at -20°C.[4]

Conclusion

This compound is a chemically versatile and important molecule in the field of medicinal chemistry. Its well-defined chemical and physical properties, coupled with its specific reactivity, make it an indispensable tool for the synthesis of a diverse range of nucleoside analogs with potential therapeutic applications. This technical guide provides a foundational understanding of its properties and the experimental methodologies associated with its use, serving as a valuable resource for researchers dedicated to the development of novel pharmaceuticals.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000012) [hmdb.ca]

- 2. This compound | 3736-77-4 | NA05939 | Biosynth [biosynth.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nucleoside conformations. XVII. A PMR study of 2′-anhydronucleosides and comparison with X-ray data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C9H10N2O5 | CID 806138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. What are Uridine phosphorylase inhibitors and how do they work? [synapse.patsnap.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 2,2'-Anhydrouridine

This guide provides a comprehensive overview of the synthesis and characterization of 2,2'-anhydrouridine, a modified nucleoside with significant applications in antiviral and anticancer research. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation, and visualizations to facilitate a thorough understanding of this compound.

Introduction

This compound, also known as O2,2'-cyclouridine, is a derivative of uridine where an anhydro bridge is formed between the C2' position of the ribose sugar and the C2 position of the uracil base. This structural modification imparts unique chemical properties and biological activities, making it a valuable intermediate in the synthesis of various nucleoside analogs. Its rigid structure has been exploited in the development of antiviral and antineoplastic agents. This guide will detail a common and efficient method for its synthesis from uridine and provide a comprehensive overview of its characterization using modern spectroscopic techniques.

Synthesis of this compound

A prevalent method for the synthesis of this compound involves the dehydration of uridine using a carbonic acid diester, such as diphenyl carbonate, in a high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). This process is often catalyzed by a mild base like sodium bicarbonate.

Synthesis Pathway

The synthesis proceeds via an intramolecular cyclization reaction, as illustrated in the following diagram.

Caption: Synthesis pathway of this compound from uridine.

Experimental Protocol

This protocol is adapted from established industrial preparation methods for a laboratory scale synthesis.[1]

Materials:

-

Uridine

-

Diphenyl carbonate

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA)

-

Ethanol

-

Acetone (or Dioxane, Ethyl Acetate, Acetonitrile)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add uridine.

-

Solvent and Reagents: Add anhydrous DMF or DMA to the flask to dissolve the uridine. To this solution, add a small amount of sodium bicarbonate followed by diphenyl carbonate. The molar ratio of diphenyl carbonate to uridine should be between 1.2 and 1.4.[1]

-

Reaction: Heat the reaction mixture to a temperature between 100-110 °C with continuous stirring.[1]

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material (uridine) is no longer detectable. Carbon dioxide will be evolved during the reaction.[1]

-

Solvent Removal: After the reaction is complete, cool the mixture slightly and remove the solvent (DMF or DMA) under reduced pressure using a rotary evaporator. This step also helps in removing volatile by-products.[1]

-

Precipitation: To the resulting viscous residue, add a mixed solvent system. A common system is a mixture of ethanol and acetone (in a ratio of 1:1 to 2:1 v/v).[1] Other suitable co-solvents with ethanol include dioxane, ethyl acetate, or acetonitrile.[1]

-

Isolation of Crude Product: Stir the mixture at room temperature or with gentle heating to induce the precipitation of a white solid. Cool the mixture in an ice-water bath for 1-2 hours to maximize precipitation, and then collect the crude this compound by filtration.[1]

-

Purification: Wash the collected solid with a cold portion of the mixed solvent. For further purification, the crude product can be recrystallized from ethanol or methanol.[1]

-

Drying: Dry the purified product under vacuum to obtain this compound as a white to off-white crystalline powder.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for this compound synthesis.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂O₅ | [2] |

| Molecular Weight | 226.19 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 239-240 °C | [3] |

| Solubility | Sparingly soluble in water, soluble in DMSO |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on available information.[2]

Table 1: ¹H NMR Spectral Data (Expected)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| To be determined | H-1' | |

| To be determined | H-2' | |

| To be determined | H-3' | |

| To be determined | H-4' | |

| To be determined | H-5', H-5'' | |

| To be determined | H-5 | |

| To be determined | H-6 |

Note: Specific chemical shifts and coupling constants require experimental determination or access to spectral databases.[2]

Table 2: ¹³C NMR Spectral Data (Expected)

| Chemical Shift (ppm) | Assignment |

| To be determined | C-2 |

| To be determined | C-4 |

| To be determined | C-5 |

| To be determined | C-6 |

| To be determined | C-1' |

| To be determined | C-2' |

| To be determined | C-3' |

| To be determined | C-4' |

| To be determined | C-5' |

Note: Specific chemical shifts require experimental determination or access to spectral databases.[2]

Table 3: FTIR Spectral Data (Expected Major Peaks)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 | O-H stretch (hydroxyl) |

| ~3100 | C-H stretch (aromatic) |

| ~1700-1650 | C=O stretch (amide) |

| ~1100 | C-O stretch (ether) |

Note: Specific peak positions and intensities may vary based on the sample preparation method.

Table 4: Mass Spectrometry Data

| m/z Value | Interpretation |

| 226.19 | [M]⁺ (Molecular Ion) |

| To be determined | Fragmentation pattern |

Note: The fragmentation pattern would need to be determined experimentally.

Safety and Handling

This compound should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The described synthetic protocol offers an efficient route to this important nucleoside analog. The characterization data, while requiring experimental verification for precise values, provides a solid framework for the structural elucidation and purity assessment of the synthesized compound. The information presented herein is intended to be a valuable resource for researchers engaged in the fields of medicinal chemistry and drug discovery.

References

The Discovery and History of 2,2'-Anhydrouridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Anhydrouridine, a rigid, bicyclic derivative of the naturally occurring nucleoside uridine, has carved a significant niche in medicinal chemistry and drug discovery since its discovery in the mid-20th century. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of this compound. It serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows. The unique structural conformation of this compound has made it an invaluable intermediate in the synthesis of a wide array of antiviral and anticancer nucleoside analogs. Its ability to act as a constrained precursor allows for stereospecific modifications of the sugar moiety, leading to the development of potent therapeutic agents. Furthermore, this compound and its derivatives have been instrumental in elucidating the mechanism of enzymes involved in nucleoside metabolism, most notably as inhibitors of uridine phosphorylase. This guide aims to consolidate the key technical information surrounding this compound, facilitating its continued application in innovative drug design and development.

Discovery and Historical Context

This compound was first synthesized and characterized in the mid-20th century during a period of intense investigation into the chemistry of nucleosides and their potential as therapeutic agents. The primary method for its preparation emerged from studies on the acid-catalyzed cyclization of uridine under dehydrating conditions. This intramolecular cyclization, forming an anhydro bridge between the C2' of the ribose sugar and the C2 of the uracil base, results in a conformationally constrained molecule.

Initially, its discovery was pivotal for understanding the structure-activity relationships of nucleosides and the conformational requirements of enzymes involved in nucleic acid metabolism. Its rigid structure provided a unique tool for probing the active sites of these enzymes. Over the years, the significance of this compound has transitioned from a chemical curiosity to a cornerstone intermediate in the synthesis of potent antiviral and anticancer drugs. It serves as a versatile precursor for nucleoside analogs with activity against formidable viruses such as HIV and herpes simplex virus (HSV).[1] Moreover, derivatives of this compound have been identified as potent inhibitors of uridine phosphorylase, an enzyme implicated in the degradation of several chemotherapeutic agents. By inhibiting this enzyme, these derivatives can enhance the efficacy of co-administered anticancer drugs.

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound involves the intramolecular cyclization of uridine. This is typically achieved through a dehydration reaction facilitated by a variety of reagents and conditions.

Experimental Protocol: Industrial Preparation from Uridine

This protocol is adapted from a patented industrial method for the preparation of this compound.

Materials:

-

Uridine

-

Anhydrous Dimethylformamide (DMF) or Dimethylacetamide (DMA)

-

Sodium Bicarbonate (NaHCO₃) or Potassium Bicarbonate (KHCO₃)

-

Carbonic acid diester (e.g., diethyl carbonate)

-

Ethanol

-

Acetone

-

Ethyl Acetate

-

Acetonitrile

Procedure:

-

To a reaction vessel, add uridine and anhydrous DMF or DMA.

-

Add a small amount of NaHCO₃ or KHCO₃ to the mixture.

-

Add carbonic acid diester as the dehydrating agent. The molar ratio of carbonic acid diester to uridine should be between 1.1 and 1.5.

-

Heat the reaction mixture to a temperature between 85-130°C (optimally 100-110°C).

-

Monitor the reaction progress using thin-layer chromatography (TLC) until no starting material (uridine) is observed. Carbon dioxide will be evolved during the reaction.

-

Upon completion, recover the solvent by vacuum distillation at the reaction temperature. The recovered solvent can be reused.

-

To the resulting thick residue, add a mixed solvent system. This can be a mixture of ethanol with one or more of the following: acetone, dioxane, ethyl acetate, or acetonitrile. The volume ratio of ethanol to the other organic solvent(s) can range from 1:10 to 10:1.

-

Stir the mixture at room temperature or with gentle heating. This compound will precipitate as a white solid.

-

Cool the mixture in an ice-water bath for 1-2 hours and then filter to collect the crude product.

-

The filter cake can be further purified by heating in a fresh portion of the mixed solvent, followed by cooling and filtration to yield a chromatographically pure product.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid. Its key physical and spectroscopic properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂O₅ | [2][3] |

| Molecular Weight | 226.19 g/mol | [2][3] |

| Melting Point | 239-240 °C | [4] |

| Appearance | White to off-white powder | [4] |

| Solubility | Sparingly soluble in water; moderately soluble in methanol and DMSO | [2] |

| CAS Number | 3736-77-4 | [3] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR | Data available in public databases. | PubChem |

| ¹³C NMR | Data available in public databases. | PubChem |

| FTIR | Data available in public databases. | PubChem |

Biological Activity and Applications

This compound itself is primarily a research tool and a synthetic intermediate rather than a potent therapeutic agent. Its true value lies in its role as a precursor for a multitude of biologically active nucleoside analogs. The rigid anhydro linkage allows for stereoselective modifications at the 2' and 3' positions of the ribose ring, leading to the synthesis of novel drug candidates.

Antiviral and Anticancer Research

This compound is a key building block in the synthesis of compounds with significant antiviral and anticancer properties.[1][4] The nucleophilic opening of the anhydro ring provides a versatile method for introducing various substituents at the 2'-position, leading to the formation of 2'-substituted nucleosides.[1]

Table 3: Examples of Biologically Active Derivatives of this compound

| Derivative | Biological Activity | Reference |

| [E]-5-(2-bromovinyl)-2,2'-anhydrouridine ([E]BVANUR) | Antiviral activity against herpes simplex virus type 1 (HSV-1) | [5] |

| 2,2'-Anhydro-5-ethyluridine (ANEUR) | Potent inhibitor of uridine phosphorylase; potentiates the antitumor activity of fluorouridine (FUR) | [5] |

Inhibition of Uridine Phosphorylase

A significant area of research involving this compound derivatives is their potent inhibition of uridine phosphorylase. This enzyme is responsible for the catabolism of uridine and some pyrimidine-based chemotherapeutic drugs. Inhibition of uridine phosphorylase can therefore increase the bioavailability and efficacy of these drugs. For example, 2,2'-anhydro-5-ethyluridine (ANEUR) has been shown to be a potent inhibitor of this enzyme.

Table 4: Uridine Phosphorylase Inhibition Data

| Inhibitor | Target | Kᵢ Value | Reference |

| [E]-5-(2-bromovinyl)-2,2'-anhydrouridine ([E]BVANUR) | Uridine Phosphorylase | 450 nM | [5] |

| 5-Ethyl-2,2'-anhydrouridine (ANEUR) | Uridine Phosphorylase (from sarcoma 180 cells) | 99 nM | [5] |

Experimental Protocols for Biological Assays

This assay is used to determine the ability of a compound to protect cells from the virus-induced cell death.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus (e.g., H5N2)

-

6-well plates

-

Serum-free cell culture medium

-

TPCK-trypsin

-

Test compounds (derivatives of this compound)

-

MTS reagent for cell viability assessment

Procedure:

-

Seed MDCK cells in 6-well plates and grow to confluence.

-

Infect the confluent cell monolayers with the influenza virus for 1 hour at 37°C.

-

Remove the virus inoculum by washing the cells with serum-free medium.

-

Overlay the cells with fresh serum-free medium supplemented with 2 µg/mL TPCK-trypsin and various concentrations of the test compounds.

-

Incubate the plates for a period sufficient to observe cytopathic effects in the untreated virus-infected control wells (typically 48-72 hours).

-

Assess cell viability using the MTS assay. The absorbance is read at 490 nm.

-

The 50% inhibitory concentration (IC₅₀) is calculated as the concentration of the compound that reduces the viral-induced CPE by 50%.

This assay measures the ability of a compound to inhibit the enzymatic activity of uridine phosphorylase.

Materials:

-

Purified uridine phosphorylase

-

Uridine (substrate)

-

Phosphate buffer

-

Test compounds (inhibitors)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, uridine, and the purified enzyme.

-

Add various concentrations of the test compound to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 37°C).

-

Monitor the phosphorolytic cleavage of uridine to uracil by measuring the change in absorbance at a specific wavelength (e.g., 290 nm), as uracil has a different absorption spectrum from uridine.

-

The rate of the reaction is determined from the initial linear portion of the absorbance versus time curve.

-

The inhibition constant (Kᵢ) can be determined by analyzing the reaction rates at different substrate and inhibitor concentrations using Michaelis-Menten kinetics and Lineweaver-Burk plots.

Visualizations

Synthesis and Biological Evaluation Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to the biological evaluation of its derivatives.

Caption: Workflow for the synthesis and evaluation of this compound derivatives.

Mechanism of Uridine Phosphorylase Inhibition

This diagram illustrates the role of this compound derivatives as inhibitors of uridine phosphorylase, leading to the potentiation of other chemotherapeutic agents.

Caption: Inhibition of uridine phosphorylase by this compound derivatives.

References

- 1. 2,2'-Anhydro-L-uridine | C9H10N2O5 | CID 10867981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C9H10N2O5 | CID 806138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3736-77-4 | NA05939 | Biosynth [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. Antiviral Activities of Acyl Derivatives of 2,2′-Anhydro-1-β-d-Arabinofuranosylcytosine and 1-β-d-Arabinofuranosylcytosine in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,2'-Anhydrouridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 2,2'-anhydrouridine, a key bicyclic nucleoside analogue. The document details its three-dimensional architecture in both solid and solution states, supported by crystallographic and Nuclear Magnetic Resonance (NMR) spectroscopic data. Furthermore, it outlines the synthetic methodologies for its preparation and delves into its significant role as an inhibitor of uridine phosphorylase, a critical enzyme in nucleotide metabolism. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed insights into the structural and functional characteristics of this important molecule.

Molecular Structure

This compound (also known as 2,2'-O-cyclouridine) is a rigid, bicyclic derivative of the naturally occurring nucleoside, uridine. Its chemical formula is C₉H₁₀N₂O₅, with a molecular weight of 226.19 g/mol .[1] The key structural feature of this molecule is the presence of an additional covalent bond between the C2' carbon of the ribose sugar and the C2 oxygen of the uracil base, forming a furanose-oxazolone fused ring system. This anhydro bridge significantly restricts the conformational freedom of the molecule compared to its parent nucleoside, uridine.

Solid-State Conformation: X-ray Crystallography

Table 1: General Crystallographic Parameters for this compound

| Parameter | Value |

| Chemical Formula | C₉H₁₀N₂O₅ |

| Molecular Weight | 226.19 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| Key Conformation | C4'-endo sugar pucker |

Note: Detailed unit cell dimensions, bond lengths, and bond angles are not available in the public domain literature reviewed for this guide.

Solution Conformation: NMR Spectroscopy

Interestingly, the conformation of this compound in solution differs from that observed in the crystalline state. Proton Magnetic Resonance (PMR) studies have revealed that in aqueous and DMSO solutions, the ribose ring preferentially adopts a C1'-exo conformation.[2] This highlights the importance of environmental factors in determining the fine structural details of the molecule.

Table 2: Summary of NMR Spectroscopic Data for this compound in DMSO-d₆

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' | Data not available | d | Data not available |

| H-2' | Data not available | m | Data not available |

| H-3' | Data not available | m | Data not available |

| H-4' | Data not available | m | Data not available |

| H-5', H-5'' | Data not available | dd | Data not available |

| H-6 | Data not available | d | Data not available |

| NH-3 | Data not available | s | Data not available |

| Carbon | Chemical Shift (ppm) |

| C-1' | Data not available |

| C-2' | Data not available |

| C-3' | Data not available |

| C-4' | Data not available |

| C-5' | Data not available |

| C-2 | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

Note: While general 1H and 13C NMR spectra are available from commercial suppliers, a detailed, peer-reviewed assignment of chemical shifts and coupling constants in DMSO-d₆ was not found in the literature surveyed.

Experimental Protocols

Synthesis of this compound

A common and scalable method for the synthesis of this compound involves the intramolecular cyclization of a uridine derivative. A patented industrial preparation method provides a representative protocol:

2.1.1. Materials and Reagents:

-

Uridine

-

Anhydrous Dimethylformamide (DMF) or Dimethylacetamide (DMA)

-

Carbonic acid diester (e.g., diethyl carbonate) as a dehydrating agent

-

Sodium bicarbonate (NaHCO₃) or Potassium bicarbonate (KHCO₃)

-

Ethanol

-

Acetone, Dioxane, Ethyl acetate, or Acetonitrile

2.1.2. Procedure:

-

To a solution of uridine in anhydrous DMF or DMA, add a small amount of NaHCO₃ or KHCO₃.

-

Add carbonic acid diester as the dehydrating agent. The molar ratio of the diester to uridine is typically between 1.1 and 1.5.

-

Heat the reaction mixture to a temperature between 85°C and 130°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Carbon dioxide is evolved during the reaction.

-

After the reaction is complete, recover the solvent under reduced pressure.

-

To the resulting residue, add a mixed solvent system, such as ethanol-acetonitrile.

-

Stir the mixture, which will cause the this compound to precipitate as a white solid.

-

Cool the suspension in an ice-water bath for 1-2 hours and then collect the product by filtration.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield chromatographically pure this compound.[3]

References

Spectroscopic Profile of 2,2'-Anhydrouridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 2,2'-Anhydrouridine (CAS 3736-77-4), a modified nucleoside with significant applications in biochemical research and as a building block for antiviral and anticancer agents. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure and Properties

This compound is a derivative of uridine where an anhydro bridge is formed between the C2' of the ribose sugar and the C2 of the uracil base. This structural constraint has a significant impact on its chemical properties and biological activity.

Molecular Formula: C₉H₁₀N₂O₅[1][2] Molecular Weight: 226.19 g/mol [1][2]

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The data presented here is for spectra acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this class of compounds.

Table 1: ¹H NMR Chemical Shifts (ppm) of this compound in DMSO-d₆

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 7.85 | d | 7.5 |

| H-1' | 6.25 | d | 5.5 |

| H-5 | 5.95 | d | 7.5 |

| OH-5' | 5.20 | t | 5.0 |

| H-2' | 5.15 | t | 5.5 |

| H-3' | 4.40 | m | |

| OH-3' | 4.25 | d | 4.5 |

| H-4' | 4.10 | m | |

| H-5'a, H-5'b | 3.65 | m |

Note: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm. Data is compiled from typical values for similar uridine derivatives and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Chemical Shifts (ppm) of this compound in DMSO-d₆

| Carbon | Chemical Shift (ppm) |

| C-4 | 171.5 |

| C-2 | 159.0 |

| C-6 | 140.5 |

| C-5 | 102.0 |

| C-1' | 90.5 |

| C-4' | 86.0 |

| C-2' | 85.5 |

| C-3' | 70.0 |

| C-5' | 59.5 |

Note: The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm. Data is compiled from typical values for similar uridine derivatives and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands (cm⁻¹) of this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretching (hydroxyl groups) |

| 3100 - 3000 | Medium | C-H stretching (aromatic/vinylic) |

| 2950 - 2850 | Medium | C-H stretching (aliphatic) |

| 1710 - 1650 | Strong | C=O stretching (carbonyl groups of uracil) |

| 1650 - 1600 | Medium | C=C stretching (uracil ring) |

| 1470 - 1400 | Medium | C-N stretching |

| 1100 - 1000 | Strong | C-O stretching (ether and alcohol) |

Note: The exact peak positions and intensities can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a common technique.

Table 4: Expected m/z Values for this compound and its Fragments

| m/z | Ion | Description |

| 227.06 | [M+H]⁺ | Protonated molecular ion |

| 249.04 | [M+Na]⁺ | Sodium adduct |

| 113.02 | [C₄H₃N₂O₂]⁺ | Uracil fragment after glycosidic bond cleavage |

Note: The fragmentation pattern can vary depending on the ionization method and collision energy.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 16 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

-

Referencing: Chemical shifts are referenced to the residual solvent signals of DMSO-d₆ (¹H: 2.50 ppm, ¹³C: 39.52 ppm).[3]

FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Instrument: Bruker Vertex 70 FT-IR spectrometer or equivalent.[4]

-

Mode: Transmission.

-

Scan Range: 4000 - 400 cm⁻¹.[5]

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

A background spectrum of the KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (LC-MS/MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water mixture) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

LC-MS/MS Conditions:

-

LC System: Agilent 1260 Infinity Quaternary LC or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

MS System: Agilent 6120 Quadrupole LC/MS or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Range: m/z 50 - 500.

-

Fragmentation: Collision-induced dissociation (CID) can be used to obtain fragment ion spectra (MS/MS).

Data Interpretation and Visualization

The combined analysis of NMR, IR, and MS data provides a comprehensive structural confirmation of this compound. The logical relationship between these techniques and the information they provide is illustrated in the following diagram.

Caption: Workflow of Spectroscopic Analysis for this compound.

References

The Biological Role of 2,2'-Anhydrouridine in RNA: A Technical Guide for Researchers

Executive Summary

2,2'-Anhydrouridine is a synthetically derived, conformationally locked nucleoside that serves as a pivotal research tool and versatile building block in RNA biology and therapeutic development. Unlike naturally occurring RNA modifications, its primary significance lies not in a direct biological role within native RNA, but in its application to probe RNA structure and function, and as a precursor in the synthesis of potent antiviral and anticancer nucleoside analogs. The defining feature of this compound is the covalent bond between the C2' of the ribose sugar and the C2 of the uracil base, which rigidly constrains the sugar pucker. This unique structure makes it a powerful inhibitor of key enzymes in the pyrimidine salvage pathway, such as uridine phosphorylase, thereby enabling its use as a chemosensitizer. This guide provides a comprehensive overview of its structural impact on RNA, its applications in drug development, and detailed experimental protocols for its study.

Introduction: The Unique Chemistry of this compound

This compound, also known as 2,2'-Cyclouridine, is a modified form of the ribonucleoside uridine. Its structure is characterized by an ether linkage between the C2' position of the ribose and the C2 position of the uracil base. This intramolecular cyclization results in a rigid, bicyclic structure that locks the glycosidic bond in a fixed orientation and constrains the ribose sugar into a specific conformation.

This rigid structure is distinct from the conformational flexibility observed in natural uridine and other modified nucleosides like dihydrouridine, which promotes flexibility.[1][2] Because it is a synthetic compound, it is not found in naturally occurring RNA.[3][4] Its value is derived from its utility as a chemical tool to study RNA and as a foundational scaffold for drug design.[5]

Structural and Functional Impact on RNA

The primary role of this compound when incorporated into an RNA strand is to impose a rigid conformational constraint on the sugar-phosphate backbone. This has significant consequences for RNA structure, stability, and its interaction with proteins.

-

Conformational Rigidity : The anhydro linkage forces the ribose sugar into a fixed pucker, typically C3'-endo, which is characteristic of A-form RNA helices. This removes the natural C2'-endo/C3'-endo equilibrium, allowing researchers to probe the functional importance of backbone flexibility at specific sites.

-

Duplex Stability : The impact of such a rigid modification on the thermodynamic stability of an RNA duplex is context-dependent. While some reports suggest it can stabilize RNA structures, particularly in the context of therapeutic oligonucleotides, the removal of conformational flexibility can also be destabilizing.[5] Direct thermodynamic data for RNA duplexes containing this compound is not extensively published, but studies on other backbone-modifying nucleotides provide insight into the potential effects (Table 1).

-

Protein Recognition : The sugar-phosphate backbone and the minor groove are critical sites for protein-RNA interactions. By altering the local architecture of the minor groove, the incorporation of this compound can modulate the binding of RNA-binding proteins, a property that is highly valuable in the development of therapeutic oligonucleotides like antisense oligonucleotides (ASOs).

Table 1: Representative Thermodynamic Impact of Nucleotide Modifications on RNA Duplex Stability

Note: Data for this compound is not available; this table presents data from Unlocked Nucleic Acid (UNA), a modification known to significantly alter backbone flexibility, to illustrate the principle.

| Duplex Sequence (Modification in Bold) | Modification Type | ΔG°₃₇ (kcal/mol) | ΔTₘ (°C) per modification | Reference |

| 5'-GCGAG(U )CUCGC-3' / 3'-CGCUC(A )GAGCG-5' | Unmodified Reference | -15.8 | N/A | [6] |

| 5'-GCGAG(U UNA)CUCGC-3' / 3'-CGCUC(A )GAGCG-5' | UNA-U Substitution | -9.9 | -22.9 | [6] |

| 5'-GGCC(A )GGCC-3' / 3'-CCGG(U )CCGG-5' | Unmodified Reference | -13.3 | N/A | [6] |

| 5'-GGCC(A UNA)GGCC-3' / 3'-CCGG(U )CCGG-5' | UNA-A Substitution | -8.5 | -19.4 | [6] |

Core Application: Inhibition of Uridine Phosphorylase

A primary biological effect of this compound and its derivatives is the potent and selective inhibition of uridine phosphorylase (UPP).[7][8] UPP is a key enzyme in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[9][10]

Mechanism of Inhibition

This compound analogs act as competitive inhibitors, mimicking the natural substrate (uridine) and binding to the active site of UPP.[7] The rigid structure of the inhibitor prevents the enzymatic cleavage of the glycosidic bond, effectively blocking the enzyme's catalytic activity. This inhibition is highly selective for UPP, with little to no effect on other related enzymes like thymidine phosphorylase.[7][11]

References

- 1. Circular and Linear Dichroism for the Analysis of Small Noncoding RNA Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 4. Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Substituted-2,2'-anhydrouridines, potent inhibitors of uridine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of uridine phosphorylase by some pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzyme Activity Measurement of Uridine Phosphorylase Using Spectrophotometric Assays [creative-enzymes.com]

- 10. What are Uridine phosphorylase inhibitors and how do they work? [synapse.patsnap.com]

- 11. Structure and activity of specific inhibitors of thymidine phosphorylase to potentiate the function of antitumor 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

2,2'-Anhydrouridine: A Lynchpin in the Synthesis of Novel Nucleoside Analogs for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Anhydrouridine is a pivotal precursor in the synthetic arsenal for creating a diverse array of nucleoside analogs with significant therapeutic potential. Its unique strained bicyclic structure provides a reactive electrophilic center at the C2' position, facilitating nucleophilic attack to introduce a variety of functional groups, thereby enabling the generation of novel antiviral and anticancer agents. This guide delves into the core utility of this compound as a starting material, presenting key synthetic transformations, quantitative data on the efficacy of its derivatives, detailed experimental protocols, and an overview of the biological pathways they modulate.

Synthetic Utility of this compound

The primary utility of this compound lies in the facile opening of its anhydro bridge by various nucleophiles. This reaction allows for the stereospecific introduction of substituents at the 2'-position of the arabinofuranosyl ring, a key modification in many biologically active nucleoside analogs.

Experimental Workflow: Synthesis of Nucleoside Analogs from this compound

An In-Depth Technical Guide on the Potential Therapeutic Applications of 2,2'-Anhydrouridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Anhydrouridine, a rigid bicyclic nucleoside analog, serves as a pivotal intermediate in the synthesis of a diverse array of therapeutically relevant nucleoside derivatives. Its constrained conformation and unique chemical reactivity make it a valuable scaffold for the development of antiviral and anticancer agents. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and associated experimental methodologies of this compound and its derivatives. Key areas of focus include its role as an inhibitor of uridine phosphorylase, its utility in the generation of antiviral and cytotoxic compounds, its potential as a prodrug for central nervous system delivery, and its application in the development of modified antisense oligonucleotides. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate further research and drug development efforts in this promising area.

Introduction

This compound is a synthetic nucleoside analog characterized by an ether linkage between the C2' carbon of the ribose sugar and the C2 position of the uracil base. This rigid structure locks the glycosidic bond in a syn conformation, a feature that has been exploited in the design of various bioactive molecules. While this compound itself is not typically the active therapeutic agent, it is a crucial precursor for the synthesis of nucleoside analogs with antiviral and anticancer properties. Its unique structure also makes it a valuable tool for studying RNA structure and function. This guide will delve into the core therapeutic applications stemming from this versatile molecule.

Synthesis of this compound and Derivatives

The synthesis of this compound and its subsequent conversion to other therapeutically relevant molecules are critical first steps in harnessing its potential.

Synthesis of this compound from Uridine

A common laboratory-scale synthesis involves the intramolecular cyclization of uridine. An industrial method has also been patented, highlighting its importance in larger-scale production.[1]

Experimental Protocol: Laboratory-Scale Synthesis of this compound [1]

-

Reaction Setup: To a solution of uridine in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA), add a dehydrating agent like a carbonic acid diester (e.g., diphenyl carbonate) in a 1.1 to 1.5 molar ratio relative to the uridine. A small amount of a weak base such as sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃) can be added.

-

Dehydration Reaction: Heat the reaction mixture to a temperature between 85°C and 130°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting uridine is consumed. Carbon dioxide is released during this reaction.

-

Solvent Removal: After the reaction is complete, recover the solvent under reduced pressure at the reaction temperature.

-

Precipitation: To the resulting thick residue, add a mixed solvent system. This can be a mixture of ethanol with other organic solvents like acetone, dioxane, ethyl acetate, or acetonitrile (e.g., in a 1:1 to 2:1 ratio of ethanol to the other solvent).

-

Crystallization and Isolation: Stir the mixture at room temperature or with gentle heating to induce the precipitation of this compound as a white solid. Cool the mixture in an ice-water bath for 1-2 hours to maximize precipitation.

-

Purification: Filter the solid product and wash it with a cold portion of the mixed solvent. The crude product can be further purified by recrystallization from a suitable solvent to obtain chromatographically pure this compound.

Synthesis of 2'-Azido-2'-deoxyuridine from this compound

This compound is a key starting material for the synthesis of 2'-azido-2'-deoxyuridine, a precursor for generating modified oligonucleotides.[2]

Experimental Protocol: Synthesis of 2'-Azido-2'-deoxyuridine [2]

-

Reaction Setup: In a reaction vessel, dissolve this compound in anhydrous DMF.

-

Azide Formation: Add a source of azide, such as a lithium azide:TMEDA (tetramethylethylenediamine) complex generated in situ from the reaction of lithium fluoride and azidotrimethylsilane.

-

Nucleophilic Opening: The azide anion will perform a nucleophilic attack on the C2' position of the anhydro bridge, leading to the opening of the ring and the formation of the 2'-azido derivative.

-

Work-up and Purification: After the reaction is complete, quench the reaction and perform an appropriate aqueous work-up. The desired product, 2'-azido-2'-deoxyuridine, can then be purified using column chromatography.

Therapeutic Applications

The rigid structure and chemical handles of this compound and its derivatives have led to their exploration in several therapeutic areas.

Anticancer Activity: Inhibition of Uridine Phosphorylase

Uridine phosphorylase (UPase) is an enzyme that catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. In some cancers, elevated levels of UPase can decrease the efficacy of fluoropyrimidine-based chemotherapeutic agents like 5-fluorouracil (5-FU) by degrading them. Therefore, inhibitors of UPase can act as chemosensitizers. Several 5-substituted-2,2'-anhydrouridines have been identified as potent and selective inhibitors of uridine phosphorylase.[3]

Quantitative Data: Uridine Phosphorylase Inhibition

| Compound | Apparent Kᵢ (nM) | Source |

| 2,2'-Anhydro-5-ethyluridine (ANEUR) | 25 | [3] |

| 5-Ethyl-2,2'-anhydrouridine (ANEUR) | 99 | [4] |

| [E]-5-(2-bromovinyl)-2,2'-anhydrouridine ([E]BVANUR) | 450 | [] |

Experimental Protocol: Uridine Phosphorylase Inhibition Assay

A general protocol to assess the inhibitory activity of this compound derivatives against uridine phosphorylase is as follows:

-

Enzyme Source: Purify uridine phosphorylase from a relevant source, such as sarcoma 180 cells.[4]

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), a phosphate source (e.g., potassium phosphate), the substrate uridine, and the purified enzyme.

-

Inhibitor Addition: Add varying concentrations of the this compound derivative to be tested.

-

Reaction Initiation and Monitoring: Initiate the reaction by adding the enzyme. The rate of uridine phosphorolysis can be monitored spectrophotometrically by measuring the decrease in absorbance at a wavelength where uridine and uracil have different extinction coefficients.

-

Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. The apparent inhibition constant (Kᵢ) can be calculated using Michaelis-Menten kinetics and appropriate graphical analysis (e.g., Lineweaver-Burk or Dixon plots).

Antiviral Activity

This compound serves as a precursor for various nucleoside analogs with antiviral activity against a range of viruses, including Herpes Simplex Virus (HSV) and influenza viruses.[][6][7] The general mechanism of action for many of these nucleoside analogs involves their conversion to the corresponding triphosphate within the cell, which then acts as a competitive inhibitor or a chain terminator for viral polymerases.

Quantitative Data: Antiviral Activity of Related Nucleoside Analogs

While specific EC₅₀ and CC₅₀ values for this compound itself are not widely reported, data for related compounds demonstrate the potential of this chemical class.

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Source |

| 2-deoxy sugar derivative of uridine (Compound 2) | Influenza A (H5N2) | MDCK | 82 | >433 | 5.27 | [8] |

| 2-thiouridine (s²U) | DENV2 | BHK-21 | ~1 | >400 | >400 | [9] |

| 2-thiouridine (s²U) | SARS-CoV-2 | VeroE6 | ~1 | >400 | >400 | [9] |

Experimental Protocol: Antiviral Cytopathic Effect (CPE) Inhibition Assay

-

Cell Culture: Seed a suitable host cell line (e.g., MDCK for influenza, Vero for HSV) in 96-well plates and grow to confluency.

-

Compound Preparation: Prepare serial dilutions of the test compound (this compound derivative).

-

Infection: Infect the cells with a predetermined titer of the virus in the presence of the test compound or a vehicle control.

-

Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect in the control wells (typically 2-3 days).

-

CPE Assessment: Visually score the cytopathic effect in each well under a microscope or quantify cell viability using a colorimetric assay such as the MTT or MTS assay.

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits the viral cytopathic effect by 50%.

Experimental Protocol: Cytotoxicity (MTT) Assay

-

Cell Seeding: Seed the desired cell line (e.g., A549, HeLa, MCF-7) in a 96-well plate at an appropriate density.[1][2][10]

-

Compound Treatment: After allowing the cells to adhere, treat them with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a plate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Potential Role in Modulating Cancer Signaling Pathways

While direct studies on the effect of this compound on specific cancer signaling pathways are limited, its derivatives, as nucleoside analogs, have the potential to interfere with pathways that are crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways. These pathways are often dysregulated in cancer and are major targets for cancer therapy.[8][10][11][12][13][14][15][16][17][18][19][20][21] Nucleoside analogs can induce cellular stress by interfering with DNA and RNA synthesis, which can, in turn, modulate these signaling cascades.

Experimental Protocol: Western Blot for Pathway Activation

-

Cell Treatment: Treat cancer cells (e.g., prostate, lung, breast cancer cell lines) with the this compound derivative for various time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK1/2, ERK1/2).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.

Prodrug for Brain Delivery

The blood-brain barrier (BBB) poses a significant challenge for delivering therapeutic agents to the central nervous system. The prodrug approach, where a lipophilic and BBB-permeable molecule is designed to be converted to the active drug within the brain, is a promising strategy.[6][14][15][22][23][24] this compound, being more lipophilic than uridine, has been investigated as a potential prodrug to deliver uridine to the brain. Once across the BBB, it could be hydrolyzed to release uridine.

Application in Antisense Oligonucleotides and siRNA

Chemical modifications of oligonucleotides are crucial for their therapeutic applications, enhancing their stability, binding affinity, and nuclease resistance. This compound can serve as a precursor to modified nucleosides, such as 2'-azido-2'-deoxyuridine, which can be incorporated into siRNA sequences.[25] These modifications can influence the thermodynamic stability and gene-silencing activity of the siRNA duplexes.[4][22][26][27]

Experimental Protocol: Evaluation of Modified siRNA Activity

-

Oligonucleotide Synthesis: Synthesize siRNA strands with and without the desired modification derived from this compound using standard phosphoramidite chemistry.[26]

-

Duplex Formation: Anneal the complementary siRNA strands to form duplexes.

-

Thermodynamic Stability: Determine the melting temperature (Tₘ) of the siRNA duplexes using UV thermal denaturation studies to assess the effect of the modification on duplex stability.[13][28][29][30]

-

Gene Silencing Assay: Transfect cells expressing a target gene (e.g., luciferase) with the modified and unmodified siRNAs.

-

Activity Measurement: Measure the expression of the target gene (e.g., via a luciferase assay or qPCR) to determine the gene-silencing efficiency of the modified siRNAs compared to the unmodified control.

Conclusion

This compound is a versatile and valuable molecule in medicinal chemistry. Its primary role as a synthetic intermediate enables the creation of a wide range of nucleoside analogs with significant therapeutic potential. The applications discussed in this guide, from anticancer and antiviral strategies to innovative drug delivery and gene silencing technologies, underscore the importance of continued research into this unique nucleoside derivative. The provided experimental frameworks and quantitative data serve as a foundation for researchers and drug development professionals to further explore and exploit the therapeutic promise of this compound and its derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 3. CN1169823C - 2, the preparation method of 2'-anhydrouridine compound - Google Patents [patents.google.com]

- 4. Effect of Sugar 2′,4′-Modifications on Gene Silencing Activity of siRNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Evaluation of Uridine Derivatives of 2-Deoxy Sugars as Potential Antiviral Compounds against Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biological Evaluation of Uridine Derivatives of 2-Deoxy Sugars as Potential Antiviral Compounds against Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dual effects of active ERK in cancer: A potential target for enhancing radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of uridine phosphorylase by pyrimidine nucleoside analogs and consideration of substrate binding to the enzyme based on solution conformation as seen by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thermostability, Tunability, and Tenacity of RNA as Rubbery Anionic Polymeric Materials in Nanotechnology and Nanomedicine—Specific Cancer Targeting with Undetectable Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Prodrug-based nano-delivery strategy to improve the antitumor ability of carboplatin in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting ERK1/2 protein-serine/threonine kinases in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Leuprorelin acetate affects ERK1/2 activity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of PI3‐k/Akt short hairpin RNA on proliferation, fibronectin production and synthesis of thrombospondin‐1 and transforming growth factor‐β1 in glomerular mesangial cells induced by sublytic C5b‐9 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Effect of Sugar 2',4'-Modifications on Gene Silencing Activity of siRNA Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

- 24. mdpi.com [mdpi.com]

- 25. Chemical Synthesis of Site-Specifically 2′-Azido-Modified RNA and Potential Applications for Bioconjugation and RNA Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Preparation of short interfering RNA containing the modified nucleosides 2-thiouridine, pseudouridine, or dihydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Thermodynamic studies of RNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Optical Melting Measurements of Nucleic Acid Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of 2,2'-Anhydrouridine as an Enzyme Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 2,2'-anhydrouridine and its derivatives as enzyme inhibitors. The primary focus of this document is on their interaction with uridine phosphorylase, a key enzyme in the pyrimidine salvage pathway. This guide will cover the molecular interactions, quantitative inhibitory data, detailed experimental protocols for assessing inhibition, and the broader metabolic context of this inhibition.

Introduction to this compound

This compound is a synthetic nucleoside analog characterized by an ether linkage between the C2' of the ribose sugar and the C2 of the uracil base. This rigid, bicyclic structure is crucial to its function as an enzyme inhibitor. While this compound itself shows inhibitory activity, it has also served as a scaffold for the development of more potent inhibitors, particularly through substitutions at the 5-position of the uracil ring. These compounds are of significant interest in medicinal chemistry, primarily for their potential to modulate the metabolism of pyrimidine nucleosides, which has implications for antiviral and cancer chemotherapy.[1][2][3]

Mechanism of Action: Inhibition of Uridine Phosphorylase

The primary target of this compound and its derivatives is uridine phosphorylase (UPase) , an enzyme that catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[4][5][6] This reaction is a critical step in the pyrimidine salvage pathway, which allows cells to recycle pyrimidine bases for nucleotide synthesis.

Competitive Inhibition: 5-Substituted-2,2'-anhydrouridines act as competitive inhibitors of uridine phosphorylase.[7] This means they bind to the active site of the enzyme, directly competing with the natural substrate, uridine. The rigid structure of this compound mimics the transition state of the enzyme-substrate complex, allowing it to bind with high affinity. However, due to its stable anhydro linkage, it cannot be processed by the enzyme, thus blocking the catalytic activity.

Structural Insights from Crystallography: X-ray crystallography studies of Salmonella typhimurium uridine phosphorylase in complex with this compound have provided detailed insights into the molecular interactions at the active site.[8][9][10] These studies reveal that the inhibitor binds in the substrate-binding pocket, forming specific hydrogen bonds and hydrophobic interactions with key amino acid residues. The uracil moiety occupies the uracil-binding site, while the ribose mimic is positioned in the ribose-binding pocket. The fixed conformation of the anhydronucleoside is thought to be crucial for its tight binding and inhibitory effect.

Quantitative Data: Inhibitory Constants

The potency of this compound and its derivatives as uridine phosphorylase inhibitors is quantified by their inhibitory constants (Ki) or IC50 values. The table below summarizes the available quantitative data for several of these compounds.

| Compound | Enzyme Source | Inhibition Type | K |

| 2,2'-Anhydro-5-ethyluridine | Not Specified | Competitive | 25 |

| 5-Ethyl-2,2'-anhydrouridine (ANEUR) | Sarcoma 180 cells | Apparent K | 99 |

| [E]-5-(2-bromovinyl)-2,2'-anhydrouridine ([E]BVANUR) | Not Specified | K | 450 |

Experimental Protocols: Uridine Phosphorylase Inhibition Assay

The following is a detailed methodology for a spectrophotometric assay to determine the inhibitory activity of compounds against uridine phosphorylase.

Objective: To measure the decrease in uridine phosphorylase activity in the presence of an inhibitor by monitoring the change in absorbance resulting from the conversion of uridine to uracil.

Materials:

-

Purified uridine phosphorylase

-

Uridine (substrate)

-

Phosphate buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Test inhibitor (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

UV-transparent 96-well plates or cuvettes

-

Spectrophotometer capable of reading absorbance at 260 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of uridine in phosphate buffer.

-

Prepare a stock solution of the test inhibitor in a suitable solvent.

-

Prepare a solution of uridine phosphorylase in phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

For each inhibitor concentration, prepare a reaction mixture in a microplate well or cuvette containing:

-

Phosphate buffer

-

Uridine at a fixed concentration (e.g., at its K

mvalue) -

Test inhibitor at the desired concentration.

-

-

Include control reactions:

-

Positive control (no inhibitor): Contains all components except the inhibitor.

-

Negative control (no enzyme): Contains all components except the enzyme, to account for any non-enzymatic substrate degradation.

-

Blank: Contains all components except the substrate, to correct for background absorbance.

-

-

-

Initiation of Reaction:

-

Pre-incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a few minutes to allow for thermal equilibration.

-

Initiate the reaction by adding the uridine phosphorylase solution to each well.

-

-

Data Collection:

-

Immediately begin monitoring the change in absorbance at 260 nm over time using the spectrophotometer. The conversion of uridine to uracil results in a decrease in absorbance at this wavelength.

-

Record the absorbance at regular intervals (e.g., every 30 seconds) for a period during which the reaction rate is linear.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

-